
7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22ClN5O4 and its molecular weight is 407.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Receptor Affinity and Pharmacological Evaluation
A study on a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione revealed their potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating psychotropic activity. The research highlighted a particular compound's antidepressant-like effect in forced swim tests and anxiolytic-like activity in the four-plate test, emphasizing the benefits of mixed 5-HT receptor ligands for such disorders (Chłoń-Rzepa et al., 2013).
Structural and Reactivity Insights
The structural analysis of the theophylline moiety in similar compounds has been reported, providing insights into their planarity and intramolecular hydrogen bonding, which could influence their pharmacological properties (Karczmarzyk et al., 1995).
Novel Heterocyclic Systems
Research into novel heterocycles based on purino and triazino purines has been conducted, with findings on their synthesis and biological activities. These compounds, including 7,8-diamino-1,3-dimethylxanthine derivatives, have shown potential anti-tumor activity and vascular relaxing effects, indicating a wide range of possible therapeutic applications (Ueda et al., 1987).
Corrosion Inhibition Studies
A study on 1,8-dioxooctahydroxanthene derivatives, prepared via an environmentally friendly method, investigated their corrosion inhibitive performance on mild steel in hydrochloric acid. This research not only highlights the chemical versatility of such compounds but also their potential application in industrial settings for corrosion prevention (Maleki et al., 2016).
Anti-inflammatory and Antibacterial Activities
Substituted analogues based on the pyrimidopurinedione ring system have been synthesized and demonstrated to possess anti-inflammatory activity in models of chronic inflammation, comparable to naproxen, and showing potential as cyclooxygenase inhibitors without inducing gastric ulceration or ocular toxicity (Kaminski et al., 1989).
Eigenschaften
IUPAC Name |
7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O4/c1-21(2)17-20-15-14(16(26)23(4)18(27)22(15)3)24(17)9-11(25)10-28-13-8-6-5-7-12(13)19/h5-8,11,25H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWAAMWHSREMRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CC(COC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
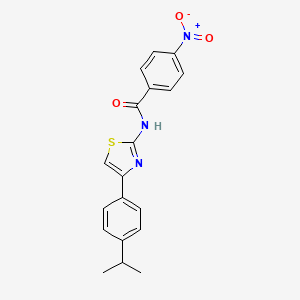
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2766791.png)
![ethyl 2-({2-[(3-fluorophenoxy)methyl]-3-oxo-2,3-dihydro-1H-isoindol-1-yl}oxy)acetate](/img/structure/B2766792.png)
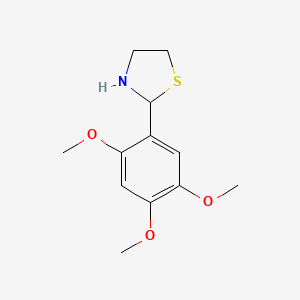
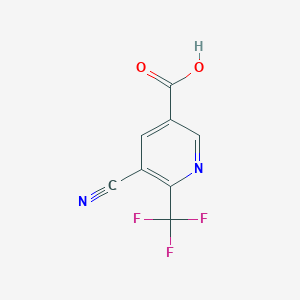

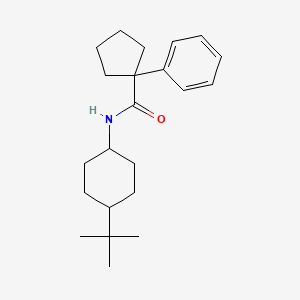
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2766800.png)
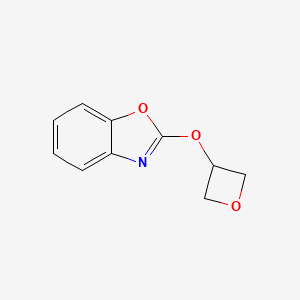

![2-[1-(9-Methylpurin-6-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2766807.png)
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B2766809.png)
![6-Methyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2766810.png)
